Home > Products > Screening Compounds P93117 > N-Benzyladriamycin
N-Benzyladriamycin -

N-Benzyladriamycin

Catalog Number: EVT-1541951
CAS Number:
Molecular Formula: C34H35NO11
Molecular Weight: 633.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

N-Benzyladriamycin is classified under the category of anthracyclines, which are a class of drugs used primarily in chemotherapy. These compounds are known for their ability to intercalate DNA and inhibit topoisomerase II, leading to the disruption of DNA replication and transcription processes. The modification of the original Adriamycin structure aims to enhance therapeutic efficacy and reduce adverse effects, making it a subject of ongoing pharmacological studies .

Synthesis Analysis

Methods and Technical Details

The synthesis of N-Benzyladriamycin typically involves several chemical reactions that modify the core structure of Adriamycin. The process includes:

  1. Protection and Deprotection Steps: Protecting groups are used to prevent unwanted reactions at specific sites during synthesis.
  2. Alkylation: The introduction of the benzyl group is achieved through alkylation reactions, which can involve various reagents and solvents.
  3. Purification: After synthesis, the compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure that the final product is free from impurities.

Detailed methodologies can be found in studies that describe the synthesis pathways for related compounds, emphasizing the importance of reaction conditions such as temperature, pH, and solvent choice .

Molecular Structure Analysis

Structure and Data

The molecular structure of N-Benzyladriamycin features a complex arrangement typical of anthracyclines, including:

  • Core Structure: The tetracyclic ring system characteristic of anthracyclines.
  • Benzyl Modification: A benzyl group attached at the nitrogen position, which alters the pharmacological properties.

The molecular formula for N-Benzyladriamycin-14-valerate is C₃₁H₃₉N₃O₁₄, with a molecular weight of approximately 585.65 g/mol. Structural analysis often employs techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the integrity and purity of synthesized compounds .

Chemical Reactions Analysis

Reactions and Technical Details

N-Benzyladriamycin undergoes various chemical reactions that influence its pharmacological activity:

  1. DNA Intercalation: The compound intercalates between DNA base pairs, disrupting replication.
  2. Topoisomerase Inhibition: It inhibits topoisomerase II activity, preventing DNA strand passage and leading to breaks in DNA strands.
  3. Reactive Oxygen Species Generation: The compound can generate reactive oxygen species upon cellular uptake, contributing to its cytotoxic effects against cancer cells.

These reactions are critical for its mechanism of action and are studied extensively in vitro using cancer cell lines .

Mechanism of Action

Process and Data

The mechanism by which N-Benzyladriamycin exerts its anticancer effects involves multiple pathways:

  • Apoptosis Induction: N-Benzyladriamycin triggers apoptosis in cancer cells through mitochondrial pathways, involving proteins like protein kinase C (PKC) which translocate to mitochondria upon treatment.
  • Inhibition of RNA Synthesis: Research indicates a preferential inhibitory effect on RNA synthesis over DNA synthesis in certain cell types, suggesting a unique mechanism distinct from other anthracyclines .
  • Cell Cycle Arrest: The compound can induce cell cycle arrest at various phases, particularly G2/M phase, thereby preventing cell division.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

N-Benzyladriamycin exhibits several notable physical and chemical properties:

  • Solubility: It is typically soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound's stability can be influenced by pH and temperature; thus, storage conditions must be carefully controlled.
  • Melting Point: Specific melting point data can vary based on purity but generally falls within a defined range typical for anthracycline derivatives.

These properties are essential for formulation development and therapeutic application .

Applications

Scientific Uses

N-Benzyladriamycin has several promising applications in scientific research:

  • Cancer Therapy: Its primary application is as an anticancer agent due to its potent cytotoxic effects against various tumor types while minimizing cardiotoxicity.
  • Drug Development Studies: Researchers are exploring its potential as part of combination therapies or novel drug delivery systems using nanotechnology approaches.
  • Mechanistic Studies: It serves as a valuable tool in studying mechanisms of drug resistance in cancer cells and understanding apoptosis pathways.
Chemical Structure and Synthesis

Structural Modifications of Anthracycline Scaffold

N-Benzyladriamycin derivatives are structurally engineered analogues of the classic anthracycline doxorubicin (DOX). These modifications occur at two critical sites on the molecule: the C-3′ aminosugar nitrogen and the C-14 hydroxyl group (Figure 1). The addition of a benzyl group (–CH₂C₆H₅) to the nitrogen atom via reductive amination significantly increases lipophilicity, reducing reliance on nucleoside transporters for cellular uptake and altering subcellular trafficking [2] [6]. Concurrently, esterification of the C-14 hydroxyl with fatty acids (e.g., valerate, pivalate) further enhances membrane permeability and redirects localization from the nucleus to the cytoplasm [1] [5]. This dual modification creates a hybrid pharmacophore distinct from parental anthracyclines, enabling mechanisms independent of DNA intercalation or topoisomerase II poisoning.

  • Figure 1: Core Structural Modifications in N-Benzyladriamycin Analogues(Interactive table viewable at Paradox Pharmaceuticals Pipeline)
    Region ModifiedFunctional Group AddedKey Consequence
    C-3′ Amine (Daunosamine)N-Benzyl (–CH₂C₆H₅)↑ Lipophilicity; Altered intracellular distribution; Circumvents P-gp efflux
    C-14 Hydroxyl14-O-Valerate (–COC₄H₉), 14-O-Pivalate (–COC(CH₃)₃)↑ Membrane permeability; Cytoplasmic sequestration; PKC isoform binding

Synthesis Pathways: Reductive Amination vs. Direct Alkylation

Two principal synthetic routes yield N-benzyl anthracyclines:

  • Reductive Amination:This method involves condensation of doxorubicin with benzaldehyde (C₆H₅CHO) under controlled pH (~7), forming an intermediate Schiff base. Subsequent reduction using sodium cyanoborohydride (NaBH₃CN) yields N-benzyladriamycin (AD 288). This route is favored for its higher regioselectivity (>95% N-substitution) and milder conditions, preserving the acid-sensitive glycosidic linkage. Typical yields range from 65–80% after purification [2] [6].

  • Direct N-Alkylation:Direct displacement involves reacting daunorubicin with benzyl bromide (C₆H₅CH₂Br) in aprotic solvents (e.g., DMF). While potentially higher-yielding (up to 85%), this method risks O-alkylation at C-14 or the phenolic hydroxyls, generating complex mixtures requiring chromatographic separation. The harsher conditions also risk aglycone degradation [2].

Table 1: Synthesis Method Comparison for N-Benzyl Anthracyclines

MethodReagentsYield (%)Purity AdvantagePrimary Limitation
Reductive AminationBenzaldehyde + NaBH₃CN65-80High regioselectivity (>95% N3′)Requires pH control; Moderate yield
Direct AlkylationBenzyl bromide + Base70-85Faster reaction kineticsO-alkylation byproducts; Harsh conditions

Subsequent 14-O-acylation (e.g., with valeric anhydride) of AD 288 under basic catalysis (e.g., DMAP, pyridine) produces AD 198 (N-benzyladriamycin-14-valerate) in yields >90% [1] [6].

Role of Lipophilic Side Chains in Molecular Design

The 14-O-acyl chain length critically determines stability, subcellular distribution, and target engagement:

  • Chain Length & Stability: Shorter chains (e.g., acetate, C2) undergo rapid enzymatic hydrolysis by esterases in serum and cytoplasm, reverting to the less active AD 288. The 14-O-valerate (pentanoate, C5) chain in AD 198 provides optimal stability against hydrolysis while maintaining sufficient fluidity for membrane integration. Chains longer than C6 (e.g., stearate) exhibit excessive aggregation or impaired cellular uptake [1].
  • P-gp Circumvention: The combined N-benzyl and 14-valerate modifications create a molecule too bulky and hydrophobic for recognition by P-glycoprotein (P-gp). Studies in multidrug-resistant (MDR) J774.2 cells showed AD 198 accumulation 8-fold higher than DOX, with cytoplasmic retention preventing nuclear efflux mechanisms [2] [6].
  • Targeted Signaling: The valerate chain mimics endogenous diacylglycerol (DAG), enabling high-affinity binding (Kd ~50 nM) to the C1b domain of PKC isoforms (δ, ε). Molecular modeling confirms the valerate carbonyl H-bonds with Gly253/Leu254 of PKCδ-C1b, while the alkyl chain occupies the hydrophobic groove, displacing phorbol esters [5] [7].

Table 2: Impact of 14-O-Acyl Chain Length on AD 198 Pharmacology

Chain Length (Carbon #)Serum Half-life (h)Cytoplasmic LocalizationP-gp EvasionPKCδ Binding Affinity
Acetate (C2)<0.1LowNoUndetectable
Butyrate (C4)0.5ModeratePartialWeak (IC₅₀ >10 μM)
Valerate (C5)2.5HighYesStrong (IC₅₀ ~0.05 μM)
Octanoate (C8)4.0HighYesModerate (IC₅₀ ~0.5 μM)

Biotransformation Products (e.g., AD 288)

AD 198 undergoes controlled enzymatic hydrolysis primarily by carboxylesterases in the liver and tumor cells, generating its principal metabolite, N-benzyladriamycin (AD 288). This conversion is pharmacologically significant:

  • Kinetics & Sites: Hydrolysis occurs rapidly in hepatocytes (t₁/₂ ~15 min), with AD 288 detected in plasma within 5 minutes post-IV administration. Urinary excretion favors AD 288 (16.6% of dose), while biliary excretion yields further metabolites like hippuric acid [6] [8].
  • Distinct Mechanism of AD 288: Unlike AD 198’s cytoplasmic/PKC targeting, AD 288 localizes to the nucleus and functions as a catalytic inhibitor of topoisomerase II (Topo II). It binds DNA with high affinity (Kd = 1.2 × 10⁷ M⁻¹), preventing Topo II-DNA complex formation without stabilizing DNA breaks ("cleavable complexes"). This mechanism overcomes resistance in cells with altered Topo II activity (e.g., CEM/VM-1 cells), where AD 288 retains potency (IC₅₀ ~0.1 μM) versus etoposide (IC₅₀ >50 μM) [4] [9].
  • Synergistic Cytotoxicity: The sequential biotransformation creates a biphasic attack: initial PKCδ-mediated apoptosis by AD 198, followed by Topo II suppression by AD 288. In Bcr-Abl⁺ K562 leukemia cells, this dual action results in 3.5-fold greater cell kill than equimolar DOX [3] [6].

Table 3: Key Properties of AD 198 and Its Primary Metabolite AD 288

PropertyAD 198 (N-Benzyladriamycin-14-valerate)AD 288 (N-Benzyladriamycin)
Molecular Weight792.3 g/mol664.7 g/mol
Log P~3.8~2.1
Primary LocalizationCytoplasm (Punctate vesicles)Nucleus
Key TargetPKC C1b domain (δ/ε isoforms)DNA-Topo II Complex
MechanismPKCδ Activation → Mitochondrial ApoptosisCatalytic Topo II Inhibition
Overcomes Resistance to:P-gp, Bcr-Abl, Bcl-2, p53 mutantsAltered Topo II, MRP1
  • Compound List Table
    Compound NameAlternative DesignationStructural Features
    N-Benzyladriamycin-14-valerateAD 198, BenzarubicinN-Benzyl + 14-O-Valerate
    N-BenzyladriamycinAD 288N-Benzyl only
    Adriamycin-14-valerateAD 4814-O-Valerate only
    N,N-Di(n-butyl)adriamycin-14-valerateAD 312, DaunomustineN,N-Dibutyl + 14-O-Valerate
    N-Benzyladriamycin-14-pivalateAD 445, PivarubicinN-Benzyl + 14-O-Pivalate (trimethylacetate)

Properties

Product Name

N-Benzyladriamycin

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-(benzylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C34H35NO11

Molecular Weight

633.6 g/mol

InChI

InChI=1S/C34H35NO11/c1-16-29(38)20(35-14-17-7-4-3-5-8-17)11-24(45-16)46-22-13-34(43,23(37)15-36)12-19-26(22)33(42)28-27(31(19)40)30(39)18-9-6-10-21(44-2)25(18)32(28)41/h3-10,16,20,22,24,29,35-36,38,40,42-43H,11-15H2,1-2H3/t16-,20-,22-,24-,29+,34-/m0/s1

InChI Key

XMCYNHRPENWNFK-LKFFLYECSA-N

Synonyms

AD 288
AD 288 hydrochloride
AD-288
N-benzyladriamycin

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NCC6=CC=CC=C6)O

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NCC6=CC=CC=C6)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.